5-Nitrovanillin
Overview
Description
5-Nitrovanillin is a chemical compound that serves as a precursor in various syntheses and has been studied for its potential applications in different fields. It is characterized by the presence of a nitro group attached to the vanillin structure, which influences its reactivity and properties.
Synthesis Analysis
The synthesis of 5-nitrovanillin has been explored in different contexts. For instance, it has been synthesized from 5-nitrovanillin via malonic ester synthesis and the Balz-Schiemann reaction, leading to the production of 5-fluoro-d/l-dopa and [^18F]5-fluoro-l-dopa . Additionally, a simple synthesis technique for 5-nitrovanillin using nitric acid as a source of nitro groups has been reported, with dichloromethane (DCM) as a solvent and the process carried out at low temperatures to achieve a good yield .
Molecular Structure Analysis
The molecular structure of 5-nitrovanillin derivatives has been confirmed through various spectral analyses, including NMR and MS spectra. For example, Schiff bases synthesized from 5-nitrovanillin and aromatic amines have been structurally determined, with the C=N bond existing in E conformation . Furthermore, the electronic structure of a Schiff base derived from 5-nitrovanillin has been studied using DFT, revealing that the compound is easily polarizable but stable, with extensive electron delocalization .
Chemical Reactions Analysis
5-Nitrovanillin participates in condensation reactions to form Schiff bases, which have been synthesized with high yields using DCM solvent, acetic acid catalyst, and anhydrous MgSO4 as a drying agent . The nitro group in 5-nitrovanillin also plays a role in the anion recognition process of chemosensors, where the formation of a sensor-analyte complex leads to a color change in the solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-nitrovanillin derivatives have been studied through various methods. For instance, the antimicrobial activity of 2-methyl-5-nitroaniline derivatives has been evaluated, with some compounds showing good activity compared to standard drugs . The Schiff base synthesized from 5-nitrovanillin and sulfadiazine has been screened for biological activity, showing potential as an HIV RNA binding agent .
Scientific Research Applications
Antibacterial and Antimicrobial Properties
5-Nitrovanillin and its derivatives, such as nitrofurans, are known for their antibacterial and antimicrobial properties. These compounds are widely used in the treatment of various infections. For instance, nitrofurans interfere with gene expression by inhibiting the translation of specific classes of genes, particularly inducible genes. This inhibition occurs at the initiation step of gene expression (Herrlich & Schweiger, 1976).
Therapeutic Applications and Drug Repurposing
5-Nitrofurans have been in clinical use for over 60 years, treating a broad spectrum of diseases from urinary tract infections to cancer. The therapeutic effect occurs through a multi-step process involving activation by azoreduction followed by nitroreduction. The multi-activity nature of these compounds allows for their repurposing, extending their use from basic antibiotics to treatments for life-threatening diseases. However, the same multi-activity can also lead to toxicity, which necessitates careful consideration in their application (Zuma, Aucamp, & N'Da, 2019).
Sensor Applications
Recently, 5-Nitrovanillin has been utilized in the synthesis of organic sensors. A study presented a synthesis technique for 5-Nitrovanillin at low temperatures, indicating its role in prolonging electron delocalization and in the process of anion recognition by chemosensors. The formation of a sensor-analyte complex between the chemosensor and anion produces a color change in the solution, marking its potential application in various sensor-based technologies (Rahmawati et al., 2021).
Role in Drug Activity and Toxicity
5-Nitrofurans are prodrugs used to treat bacterial and trypanosome infections. However, they can cause serious toxic side effects. Research has identified a conserved interaction between aldehyde dehydrogenase (ALDH) 2 and 5-nitrofurans across various species, indicating that the activity of certain 5-nitrofuran drugs, such as nifurtimox, is dependent on ALDH2. Understanding this interaction is crucial for managing the toxicity associated with 5-nitrofuran treatment (Zhou et al., 2012).
Safety And Hazards
5-Nitrovanillin may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
properties
IUPAC Name |
4-hydroxy-3-methoxy-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHYRTJBFMZHCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075344 | |
Record name | 5-Nitrovanillin | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2075344 | |
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Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 5-Nitrovanillin | |
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Product Name |
5-Nitrovanillin | |
CAS RN |
6635-20-7 | |
Record name | 5-Nitrovanillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6635-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Nitrovanillin | |
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Record name | 5-Nitrovanillin | |
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Record name | 5-Nitrovanillin | |
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Record name | 5-Nitrovanillin | |
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Record name | 5-nitrovanillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.940 | |
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Record name | 5-NITROVANILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6SQ47R9WB | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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